N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide
Description
N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom of the pyrrolidine ring, along with a carboxamide group at the 2-position and a ketone group at the 5-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-1-3-8(4-2-7)13-11(16)9-5-6-10(15)14-9/h1-4,9H,5-6H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPIBLMYUVBUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 4-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of byproducts. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The ketone group at the 5-position can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can also be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, leading to the modulation of their activity. The carboxamide and ketone groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide: Lacks the ketone group at the 5-position, resulting in different chemical and biological properties.
N-(4-Chlorophenyl)-5-oxo-2-pyrrolidinecarboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.
N-(4-Methylphenyl)-5-oxo-2-pyrrolidinecarboxamide: Contains a methylphenyl group instead of a fluorophenyl group, affecting its chemical and biological properties.
Uniqueness
N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Biological Activity
N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 220.21 g/mol
- Functional Groups : Includes a pyrrolidine ring, a fluorophenyl group, and a carboxamide moiety, which contribute to its biological properties.
N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide's mechanism of action involves interactions with specific molecular targets, primarily enzymes and receptors. The fluorophenyl group enhances binding affinity, while the carboxamide and ketone groups improve stability and reactivity, facilitating involvement in various biochemical processes .
Biological Activities
Research indicates that N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide exhibits several notable biological activities:
-
Anticancer Activity :
- In vitro studies show that derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including M-Hela tumor cells. Some compounds in this class exhibited anti-cancer activities that were twice as effective as tamoxifen .
- In vivo studies using murine leukemia models revealed survival rates of up to 83% among treated animals, with an increased life span observed . The most potent derivatives showed an increase in life span (ILS) of up to 447% compared to controls.
- Antimicrobial Properties :
-
Pharmacological Potential :
- The compound has been investigated for its pharmacological applications, suggesting it may serve as a lead compound for drug development targeting various diseases due to its diverse biological activities.
Case Studies
Several studies have focused on the biological activity of N-(4-Fluorophenyl)-5-oxo-2-pyrrolidinecarboxamide and its derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
